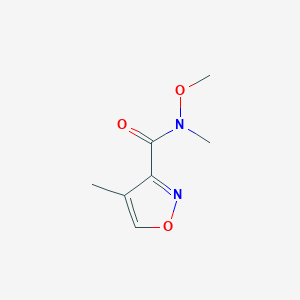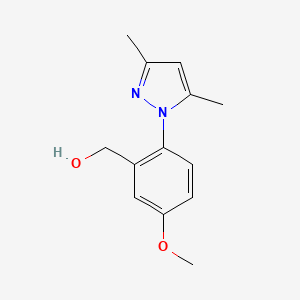
5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione is a complex organic compound that features both oxazole and benzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione typically involves the formation of the oxazole ring followed by its attachment to the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with benzoyl chloride can yield the benzofuran structure, which can then be further reacted with phenyl isocyanate to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or benzofuran rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the aromatic rings .
Wissenschaftliche Forschungsanwendungen
5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The oxazole and benzofuran rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Phenyl-1,3-oxazol-2-yl)aniline: Similar structure but with an aniline group instead of the benzofuran moiety.
3-(5-Phenyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine: Contains a pyridine ring and a trifluoromethyl group.
2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid: Features a carboxylic acid group attached to the benzofuran ring.
Uniqueness
The uniqueness of 5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione lies in its dual-ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
66788-83-8 |
|---|---|
Molekularformel |
C17H9NO4 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
5-(5-phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H9NO4/c19-16-12-7-6-11(8-13(12)17(20)22-16)15-18-9-14(21-15)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
NIXMLSZRKFOVNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC4=C(C=C3)C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
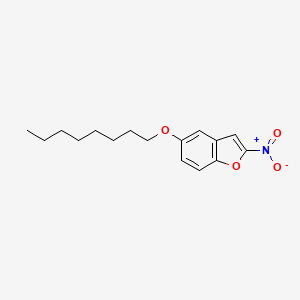
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
![8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12885089.png)

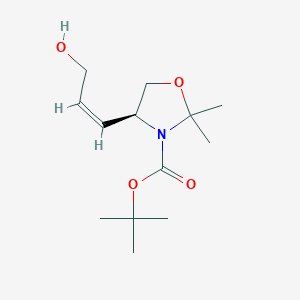
![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
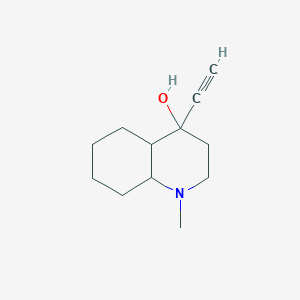
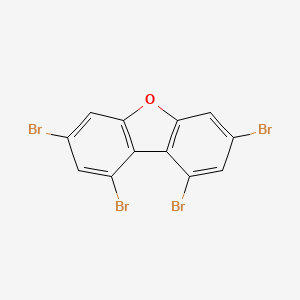
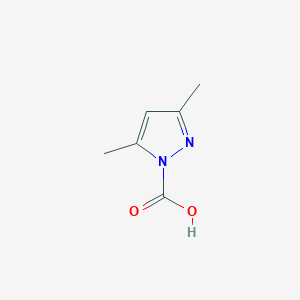
![4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885119.png)
